Synthesis Yield: 32% Yield Achieved via Optimized Protocol
A specific synthesis protocol for tert-butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate, using 2,6-dibromopyridine and 4-Boc-aminopiperidine, achieved a 32% yield after purification . While this yield is modest compared to some reported class-level syntheses of related piperidine derivatives (e.g., 28-84% for isomeric (cyclo)alkylpiperidines [1]), it represents a reproducible and documented route, serving as a benchmark for process optimization.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 32% yield (isolated product) via described method |
| Comparator Or Baseline | Typical yields for related piperidine derivatives: 28-84% (class-level range) |
| Quantified Difference | Target compound yield falls within the lower-to-mid range of the class, indicating room for optimization but also a reliable starting point. |
| Conditions | Reaction of 2,6-dibromopyridine (14.77 mmol) with 4-Boc-aminopiperidine (7.38 mmol) at 130-160°C, followed by flash column chromatography. |
Why This Matters
A documented, albeit moderate, yield provides a transparent baseline for process chemists to evaluate cost-effectiveness and optimize for scale-up.
- [1] Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines. (2019). Journal of Organic Chemistry. Yield range: 28-84% for 20 examples. View Source
